Home > Products > Screening Compounds P65748 > Beta-Amyloid (16-20)
Beta-Amyloid (16-20) -

Beta-Amyloid (16-20)

Catalog Number: EVT-247361
CAS Number:
Molecular Formula:
Molecular Weight: 652.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-Amyloid peptides are derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The specific fragment (16-20) is part of the larger amyloid beta peptide sequence, which can vary in length, with the most studied forms being 40 and 42 amino acids long.

Classification

Beta-Amyloid (16-20) is classified as a peptide and falls under the category of neurotoxic proteins implicated in neurodegenerative disorders, particularly Alzheimer’s disease. It is recognized for its role in amyloid plaque formation and is studied for its aggregation properties and biological effects.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (16-20) can be achieved through solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The synthesis typically requires careful control of conditions to prevent aggregation during the process.

  1. Solid-Phase Peptide Synthesis:
    • The peptide is synthesized on a resin using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
    • Each amino acid is added in a coupling reaction, followed by deprotection steps.
  2. Purification:
    • After synthesis, crude peptides are purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
    • This purification step is critical due to the tendency of amyloid beta peptides to aggregate, which complicates recovery and characterization.
  3. Characterization:
    • Techniques such as electrospray ionization mass spectrometry and amino acid sequencing are employed to confirm the identity and purity of the synthesized peptide .
Molecular Structure Analysis

Structure

Beta-Amyloid (16-20) has a simple linear structure consisting of five amino acids: lysine-leucine-valine-phenylalanine-phenylalanine. Its specific sequence contributes to its ability to form beta-sheet structures typical of amyloid fibrils.

Data

The molecular formula for Beta-Amyloid (16-20) can be represented as C24H34N6O5, with a molecular weight of approximately 482.56 g/mol. The structure exhibits hydrophobic properties due to the presence of phenylalanine residues, which play a significant role in its aggregation behavior .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (16-20) participates in several critical reactions leading to its aggregation:

  1. Self-Assembly:
    • The peptide can undergo self-assembly into oligomers and fibrils under physiological conditions.
    • This process is influenced by concentration, temperature, and pH.
  2. Aggregation Kinetics:
    • Studies have shown that Beta-Amyloid (16-20) exhibits concentration-dependent aggregation behavior, with critical aggregation concentrations being determined through fluorescence assays .
  3. Interactions with Other Molecules:
    • The peptide interacts with various cellular components, influencing neurotoxicity and cellular signaling pathways related to Alzheimer's disease .
Mechanism of Action

Process

The mechanism by which Beta-Amyloid (16-20) exerts its effects involves several stages:

  1. Aggregation:
    • The peptide aggregates into oligomers, which are believed to be more toxic than fibrillar forms.
    • These oligomers can disrupt synaptic function and induce neuroinflammation.
  2. Neurotoxicity:
    • Aggregated forms of Beta-Amyloid can bind to neuronal membranes, leading to calcium influx and subsequent neuronal death.
    • The binding affinity of Beta-Amyloid (16-20) for membrane components enhances its neurotoxic potential .
  3. Influence on Cellular Pathways:
    • The presence of aggregated Beta-Amyloid affects various signaling pathways within neurons, contributing to cognitive decline associated with Alzheimer's disease .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Susceptible to degradation under certain conditions; stability can be enhanced through proper storage.
  • Aggregation Behavior: Exhibits strong propensity for aggregation into higher-order structures such as fibrils under physiological conditions.

Relevant data indicate that Beta-Amyloid (16-20) shows significant changes in conformation based on environmental factors such as pH and ionic strength .

Applications

Scientific Uses

Beta-Amyloid (16-20) is utilized extensively in research related to Alzheimer's disease:

  1. Model Systems:
    • Used in cell culture models to study amyloid toxicity and neurodegeneration mechanisms.
  2. Therapeutic Research:
    • Investigated as a target for drug development aimed at preventing aggregation or enhancing clearance from the brain.
  3. Diagnostic Tools:
    • Employed in assays designed to detect amyloid aggregates in biological samples, aiding in early diagnosis of Alzheimer's disease .
Introduction to Beta-Amyloid (16-20) in Neurodegenerative Research

Historical Context of Beta-Amyloid Fragments in Alzheimer’s Disease Pathogenesis

The molecular dissection of amyloid plaques began with Glenner and Wong's 1984 isolation of "β-protein" from meningovascular deposits, revealing its 4.2 kDa amyloidogenic core. Following Allsop's confirmation of this protein in senile plaques (1986), the amyloid precursor protein (APP) gene was cloned in 1987, enabling identification of proteolytic fragments. By the early 1990s, synthetic peptide studies revealed that residues 16-20 (KLVFF) constitute the minimal hydrophobic self-recognition motif indispensable for Aβ aggregation. This discovery coincided with Hardy and Higgins' 1992 amyloid cascade hypothesis, which positioned Aβ aggregation as the central pathological trigger. Mutational analyses demonstrated that substitutions within KLVFF (e.g., F19A, F20A) abrogated fibrillization, confirming its mechanistic primacy. The late 1990s saw KLVFF emerge as a tool for developing beta-sheet breakers – peptides designed to disrupt amyloid propagation through competitive binding [1] [7] [8].

Role of Beta-Amyloid (16-20) in the Amyloid Cascade Hypothesis

The amyloid cascade hypothesis posits Aβ misfolding as the inciting event in AD pathogenesis, leading to neurofibrillary tangles, synaptic loss, and neurodegeneration. Within this framework, Aβ(16-20) serves as the kinetic nucleus for oligomerization:

  • Nucleation Phase: KLVFF mediates the initial entropy-driven association of monomeric Aβ into low-n oligomers via backbone hydrogen bonding and side-chain hydrophobic packing. Solid-state NMR confirms antiparallel β-sheet alignment centered at V18-F19.
  • Oligomer Propagation: The KLVFF domain enables cross-seeding of full-length Aβ peptides and even non-homologous amyloidogenic proteins (e.g., α-synuclein) through structural complementarity.
  • Fibril Maturation: KLVFF-KLVFF interfaces stabilize protofibril bundles into insoluble fibrils, with F19 and F20 side chains forming dry "steric zippers" visible in X-ray crystallography.Notably, Aβ(16-20)-derived inhibitors (e.g., LPFFD) decelerate this cascade by occupying KLVFF binding pockets without themselves aggregating, validating the fragment's therapeutic targetability [3] [5] [8].

Table 2: Molecular Interactions Mediated by Aβ(16-20) Domain

Interaction TypeResidues InvolvedBiophysical RolePathogenic Consequence
Hydrophobic stackingF19, F20π-π interactions stabilizing β-sheetsNucleates oligomers & protofibrils
Van der Waals contactsL17, V18Core packing densityEnhances structural compactness
Electrostatic steeringK16Long-range attraction to acidic residuesAccelerates monomer collision frequency
Hydrogen bondingBackbone NH/CO groupsInter-strand alignment in β-sheetsPropagates fibril elongation

Comparative Analysis of Beta-Amyloid Subspecies: Focus on Residues 16–20

The pathogenicity of Aβ subspecies correlates strongly with their structural engagement of the 16-20 domain:

  • Aβ(1-40) vs. Aβ(1-42): The two additional C-terminal residues (I41-A42) in Aβ42 increase hydrophobic exposure at the 16-20 domain, accelerating nucleation 10-fold versus Aβ40. This explains Aβ42's predominance in senile plaques despite being <10% of total Aβ production.
  • Truncated Variants: Aβ(17-40) (p3 fragment) aggregates slowly due to partial KLVFF deletion (lacking K16), while Aβ(11-40) retains full aggregation competence. Pyroglutamate-modified Aβ(pE3-42) exhibits enhanced β-sheet propensity due to N-terminal cyclization, but still requires intact KLVFF for fibrillization.
  • Post-Translationally Modified Species: Phosphorylation at S26 or oxidation at M35 alters regional hydrophobicity but minimally impacts KLVFF-driven core assembly. In contrast, isomerization at D23 disrupts salt bridges with K16, moderately slowing aggregation.
  • Animal Model Disparities: Rodent Aβ (murine sequence: KLVFA) exhibits attenuated aggregation due to A20 substitution, explaining rodent resistance to amyloidosis without human Aβ transgenes. This species-specific vulnerability underscores KLVFF's evolutionary significance [1] [8] [9].

The irreversible integration of Aβ(16-20) into AD's mechanistic paradigm continues to drive three research frontiers: (1) KLVFF-based PET tracers for early amyloid detection via the 16-20 motif's binding pockets; (2) supramolecular inhibitors mimicking β-sheet breakers; and (3) biomarker assays quantifying KLVFF-exposing oligomers in cerebrospinal fluid. As structural biology techniques achieve atomic-resolution insights into amyloid interfaces, the once-overlooked pentapeptide now commands recognition as Aβ's indispensable aggregation engine.

Table 3: Pathogenic Aβ Variants and 16-20 Domain Dependence

Aβ SpeciesRelative Aggregation RateDependence on 16-20 DomainStructural Rationale
Aβ(1-42)++++AbsoluteC-terminal hydrophobicity enhances KLVFF exposure
Aβ(1-40)+++AbsoluteFull KLVFF domain present
Aβ(pE3-42)+++++AbsoluteN-terminal pyroglutamate stabilizes β-strand, KLVFF intact
Aβ(17-40) (p3)+PartialLacks K16; reduced nucleation efficiency
Murine Aβ(1-42)+CompromisedA20 substitution disrupts F20 stacking

Properties

Product Name

Beta-Amyloid (16-20)

Molecular Weight

652.8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.